N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H25FN4O2 and its molecular weight is 372.444. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H23FN4O2
- Molecular Weight : 348.40 g/mol
- CAS Number : Not explicitly listed in the provided sources.
The compound primarily interacts with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. It has been identified as a potent inverse agonist for the 5-HT2A receptor, which plays a crucial role in mediating several neuropsychiatric effects.
Pharmacological Effects
-
Receptor Binding :
- Exhibits high affinity for the 5-HT2A receptor, competing effectively against known agonists.
- Modulates neurotransmission, influencing behaviors related to anxiety and mood disorders.
- Behavioral Studies :
-
Efficacy in Disorders :
- The compound has been evaluated for its effectiveness in treating conditions such as schizophrenia and depression due to its action on serotonergic pathways.
Study 1: Efficacy in Animal Models
A study conducted by researchers at [source] demonstrated that the compound significantly reduced head-twitch responses in rats induced by 5-HT2A receptor agonists. The observed effects were dose-dependent, with a notable reduction at doses ranging from 3 to 10 mg/kg. This suggests potential utility in managing disorders characterized by heightened serotonergic activity.
Study 2: Neuropharmacological Profile
Another investigation assessed the neuropharmacological profile of the compound using behavioral assays. Results indicated that it effectively mitigated prepulse inhibition deficits in mice, a model often used to study sensory processing and cognitive function. These findings support the hypothesis that this compound may have therapeutic implications for schizophrenia and related disorders .
Comparative Analysis with Related Compounds
Compound Name | Primary Activity | Receptor Affinity | Observed Effects |
---|---|---|---|
This compound | Inverse agonist | High for 5-HT2A | Reduced hyperactivity, anxiolytic effects |
ACP-103 (related compound) | Inverse agonist | High for 5-HT2A | Attenuated head-twitch behavior |
Other piperidine derivatives | Various | Variable | Mixed effects on anxiety and cognition |
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14-8-10-25(11-9-14)20-22-15(2)12-18(23-20)27-13-19(26)24(3)17-6-4-16(21)5-7-17/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQIEYWDBBBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.